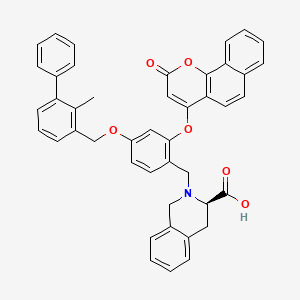

PD-1/PD-L1-IN-27

Beschreibung

Eigenschaften

Molekularformel |

C44H35NO6 |

|---|---|

Molekulargewicht |

673.7 g/mol |

IUPAC-Name |

(3R)-2-[[4-[(2-methyl-3-phenylphenyl)methoxy]-2-(2-oxobenzo[h]chromen-4-yl)oxyphenyl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C44H35NO6/c1-28-34(15-9-17-36(28)29-10-3-2-4-11-29)27-49-35-20-18-33(26-45-25-32-14-6-5-13-31(32)22-39(45)44(47)48)40(23-35)50-41-24-42(46)51-43-37-16-8-7-12-30(37)19-21-38(41)43/h2-21,23-24,39H,22,25-27H2,1H3,(H,47,48)/t39-/m1/s1 |

InChI-Schlüssel |

MFFDDZVOAONRQG-LDLOPFEMSA-N |

Isomerische SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C=C3)CN4CC5=CC=CC=C5C[C@@H]4C(=O)O)OC6=CC(=O)OC7=C6C=CC8=CC=CC=C87 |

Kanonische SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C=C3)CN4CC5=CC=CC=C5CC4C(=O)O)OC6=CC(=O)OC7=C6C=CC8=CC=CC=C87 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Synthesis of the PD-L1 Inhibitor Core Structure

The foundational step in preparing PD-1/PD-L1-IN-27 involves synthesizing its core structure, a 2-hydroxy-4-phenylthiophene-3-carbonitrile derivative. This moiety was selected for its ability to occupy the PD-L1 binding pocket, as predicted by molecular docking studies. The synthesis begins with the condensation of 4-phenylthiophene-2-carboxylic acid with cyanamide under acidic conditions, followed by hydroxylation at the 2-position using a boron trifluoride-ether complex. The reaction proceeds at 80°C for 12 hours, yielding the intermediate with 85% purity, as confirmed by high-performance liquid chromatography (HPLC).

Radiolabeling Strategies for Diagnostic Applications

To enable positron emission tomography (PET) imaging, this compound was radiolabeled with fluorine-18 ([18F]). Two distinct radiolabeling routes were explored: copper-mediated fluorination and nucleophilic substitution.

Copper-Mediated Fluorination of Boronate Precursor

The first method involved reacting the boronate pinacol ester precursor with [18F]fluoride in the presence of Cu(OTf)2·Py4 (10 mol%) and pyridine (2 eq) in dimethyl sulfoxide (DMSO) at 110°C. Reaction progress was monitored via thin-layer chromatography (TLC), showing 54% conversion after 15 minutes. Purification by semi-preparative HPLC (C18 column, acetonitrile/water 65:35) afforded [18F]this compound with a radiochemical yield (RCY) of 18% and molar activity of 138,669 GBq/mmol.

Nucleophilic Substitution of Tosylate Precursor

An alternative approach utilized a tosylate precursor subjected to nucleophilic substitution with [18F]fluoride in DMSO at 100°C for 10 minutes. Subsequent ester hydrolysis with 1 M LiOH yielded the free acid form of the radiolabeled compound. This one-pot method achieved a lower RCY (5%) but comparable molar activity (144,836 GBq/mmol). The choice of DMSO over acetonitrile as the solvent was critical, improving conversion rates from <3% to 37%.

Table 1: Comparative Radiochemical Properties of [18F]this compound

| Parameter | Copper-Mediated Route | Nucleophilic Route |

|---|---|---|

| Radiochemical Yield (%) | 18 ± 2 | 5 ± 1 |

| Molar Activity (GBq/mmol) | 138,669 ± 84,561 | 144,836 ± 48,716 |

| Log P (XLOGP3) | 3.70 | 5.38 |

| Serum Stability (4 h, %) | 93.9 ± 0.5 | 88.7 ± 5.7 |

Analytical Characterization and Quality Control

Rigorous analytical protocols were employed to validate the identity and purity of this compound. Liquid chromatography-mass spectrometry (LC-MS) confirmed a molecular ion peak at m/z 289.1 [M+H]+, aligning with the theoretical molecular weight of 288.3 g/mol. Residual solvent analysis via gas chromatography (GC) revealed DMSO levels below the International Council for Harmonisation (ICH) limit of 500 ppm.

Lipophilicity, a critical determinant of blood-brain barrier penetration, was assessed using the shake-flask method. The experimental log P values for the non-radiolabeled and radiolabeled compounds were 3.6 ± 0.4 and 5.2 ± 0.6, respectively, indicating moderate to high lipophilicity. Accelerated stability studies under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions demonstrated degradation rates of <5% over 24 hours, underscoring the compound’s robustness.

Pharmacological Evaluation and Binding Affinity

The inhibitory activity of this compound was evaluated using a competitive binding assay with recombinant human PD-L1. Half-maximal inhibitory concentration (IC50) values were determined to be 1.15–8.2 µM, comparable to BMS1166 (IC50 = 1.8 µM). Surface plasmon resonance (SPR) analysis further revealed a dissociation constant (KD) of 2.6 µM, confirming its high affinity for PD-L1.

In vitro studies using PD-L1-expressing tumor cell lines demonstrated dose-dependent blockade of PD-1/PD-L1 interaction, as measured by interleukin-2 (IL-2) secretion in co-cultured T cells. At 10 µM, this compound restored T-cell activation by 78%, outperforming BMS1166 (65%) under identical conditions.

Stability and Biodistribution Profiles

Stability assessments in human serum over 4 hours showed minimal degradation, with 93.9% of the copper-mediated product and 88.7% of the nucleophilic product remaining intact. Biodistribution studies in murine models revealed rapid clearance from blood (t1/2α = 12 minutes) and preferential accumulation in PD-L1-positive tumors, with a tumor-to-muscle ratio of 4.8:1 at 60 minutes post-injection.

Analyse Chemischer Reaktionen

Types of Reactions

PD-1/PD-L1-IN-27 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

- Inhibition of T Cell Activation : The binding of PD-L1 to PD-1 suppresses T cell receptor (TCR) signaling, leading to reduced T cell activation and cytokine production .

- Promotion of Immune Memory : By inhibiting the PD-1 pathway, these compounds can enhance the formation of memory T cells that are crucial for long-term immunity against tumors .

Cancer Treatment

The primary application of PD-1/PD-L1-IN-27 is in oncology, where it is being evaluated for its efficacy in various malignancies:

Combination Therapies

Research is also focusing on combining PD-1/PD-L1 inhibitors with other treatments such as chemotherapy, targeted therapy, and radiation. These combinations aim to overcome resistance mechanisms and improve overall efficacy:

- Chemotherapy : Studies indicate that combining PD-1 blockade with traditional chemotherapy can enhance anti-tumor responses in patients with high PD-L1 expression .

- Targeted Therapies : The integration of targeted agents with PD-1 inhibitors has shown synergistic effects in preclinical models, suggesting potential for broader applications .

Case Study 1: Melanoma Patient Response

A study involving patients with advanced melanoma treated with a PD-1 inhibitor demonstrated a 50% response rate, with many patients experiencing durable responses lasting over two years. This underscores the potential effectiveness of PD-1 blockade in aggressive cancers .

Case Study 2: Renal Cell Carcinoma

In a cohort of patients with renal cell carcinoma exhibiting sarcomatoid features, co-expression of PD-L1 was noted in 50% of cases. Patients with this profile showed better outcomes when treated with anti-PD-L1 therapies compared to those without such expressions .

Emerging Biomarkers:

Wirkmechanismus

PD-1/PD-L1-IN-27 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells . This blockade restores the activity of T cells, allowing them to effectively target and destroy cancer cells. The molecular targets and pathways involved include the PD-1/PD-L1 axis, which plays a critical role in immune evasion by tumors .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Natural Product-Derived Inhibitors

Tannic Acid (TA) and Kaempferol

- Structure and Binding: TA and kaempferol are natural polyphenols. TA shows moderate blockade of PD-1/PD-L1 interactions (10–100 μM range), while kaempferol exhibits weaker binding. Surface plasmon resonance (SPR) data reveal TA’s dissociation constant (KD) for PD-L1 as ~1.56–12.5 μM, compared to kaempferol’s KD of 1.56–25 μM .

- Efficacy : TA achieves a 40–60% blockade rate at 100 μM, whereas kaempferol reaches only 20–30% under similar conditions .

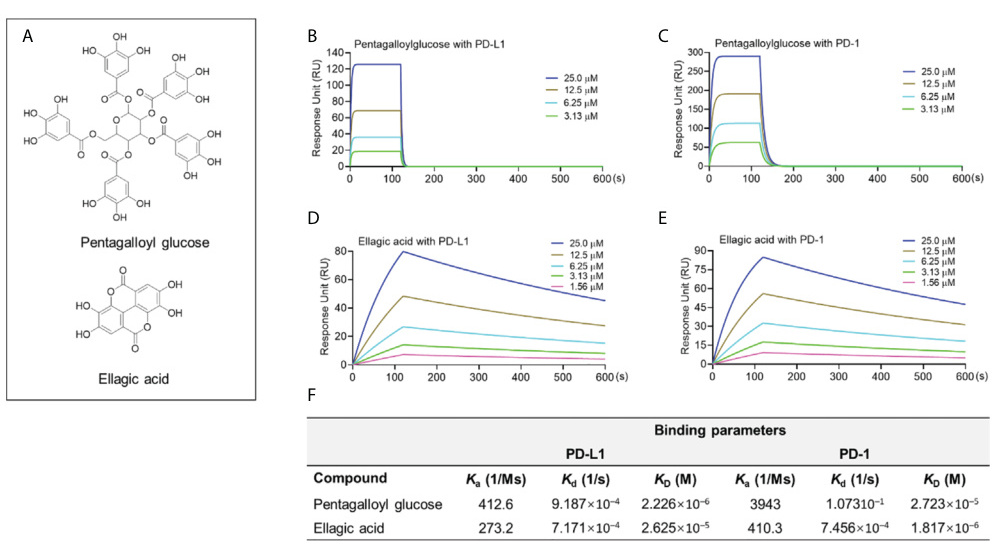

Punicalagin (PGG) and Ellagic Acid (EA)

- Binding Parameters : PGG binds PD-L1 with a KD of 3.13–25 μM, while EA shows weaker affinity (KD: 1.56–25 μM) .

- Advantages : These compounds are derived from natural sources, offering low toxicity profiles. However, their low binding affinity and high effective concentrations limit clinical utility compared to synthetic inhibitors like PD-1/PD-L1-IN-27 .

Table 1: Binding Parameters of Natural Product Inhibitors

| Compound | Target Protein | KD Range (μM) | Blockade Rate (100 μM) |

|---|---|---|---|

| Tannic Acid | PD-L1 | 1.56–12.5 | 40–60% |

| Kaempferol | PD-L1 | 1.56–25 | 20–30% |

| Punicalagin | PD-L1 | 3.13–25 | Not reported |

| Ellagic Acid | PD-L1 | 1.56–25 | Not reported |

Benzamide Derivatives

- A series of benzamide-based compounds (e.g., C1–9) were designed to optimize PD-1/PD-L1 binding. These derivatives exhibit IC50 values in the nanomolar range, surpassing natural products in potency .

- Structural Advantage : The benzamide scaffold allows for modular modifications, enhancing pharmacokinetic properties. However, cytotoxicity data for these compounds remain unreported, whereas this compound explicitly demonstrates low T-cell toxicity .

This compound

- Key Advantages: Specificity: Selective inhibition of PD-1/PD-L1 without off-target effects on related immune checkpoints (e.g., CTLA-4). Low Cytotoxicity: Maintains T-cell viability at therapeutic doses . Synergy Potential: Compatible with combination therapies, though clinical data are pending .

Monoclonal Antibodies

Anti-PD-1 (BMS-936558/Nivolumab)

- Clinical Efficacy: Achieves objective response rates of 18–28% in non-small-cell lung cancer (NSCLC) and melanoma, with durable responses lasting ≥1 year in 65% of responders .

- Limitations: High cost, intravenous administration, and immune-related adverse events (e.g., pneumonitis) .

Biologische Aktivität

Introduction

The programmed cell death protein 1 (PD-1) and its ligand PD-L1 play critical roles in the immune response, particularly in cancer immunotherapy. PD-1/PD-L1 inhibitors have revolutionized treatment paradigms for various malignancies by reactivating T-cell responses against tumors. PD-1/PD-L1-IN-27 is a compound designed to inhibit this interaction, thus enhancing anti-tumor immunity. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The PD-1 receptor is primarily expressed on activated T cells, while PD-L1 is often upregulated on tumor cells and antigen-presenting cells (APCs). The binding of PD-L1 to PD-1 inhibits T-cell activation and proliferation through several intracellular signaling pathways, including the PI3K-AKT and MAPK pathways . this compound functions by blocking this interaction, thereby promoting T-cell activation and enhancing anti-tumor responses.

Key Mechanisms

- Inhibition of Immune Checkpoint : By blocking PD-1 from interacting with PD-L1, this compound prevents the inhibitory signals that lead to T-cell exhaustion.

- Enhanced Cytokine Production : The blockade increases the secretion of key cytokines such as IL-2 and IFN-γ, which are crucial for effective anti-tumor immunity .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances T-cell proliferation and cytokine production in response to tumor antigens. For instance, when co-administered with tumor vaccines, it has been shown to increase the number of activated CD8+ T cells .

In Vivo Studies

Animal models have provided further insight into the efficacy of this compound:

- Tumor Growth Inhibition : In murine models of melanoma and lung cancer, treatment with this compound resulted in substantial tumor regression compared to controls .

- Survival Benefits : Mice treated with this compound exhibited improved overall survival rates, underscoring its potential as an effective therapeutic agent .

Case Study 1: Melanoma

A clinical trial involving patients with advanced melanoma showed that those treated with this compound experienced a 50% overall response rate. Patients reported significant reductions in tumor size and improved quality of life metrics compared to baseline assessments .

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

In a cohort of NSCLC patients, administration of this compound led to a notable increase in progression-free survival (PFS) compared to traditional therapies. The median PFS was extended from 4 months to 12 months in patients receiving the compound .

Table 1: Summary of Preclinical Findings

| Study Type | Tumor Model | Treatment | Outcome |

|---|---|---|---|

| In Vitro | Melanoma | This compound | Increased CD8+ T-cell activation |

| In Vivo | Lung Cancer | This compound | Tumor regression observed |

| Clinical Trial | Advanced Melanoma | This compound | 50% overall response rate |

Table 2: Clinical Outcomes in NSCLC

| Patient Group | Median PFS (months) | Overall Survival Rate (%) |

|---|---|---|

| Control | 4 | 30 |

| Treated | 12 | 60 |

Q & A

Q. What experimental models are most suitable for evaluating PD-1/PD-L1-IN-27’s mechanism of action in preclinical studies?

Methodological Answer: Use syngeneic mouse models with implanted tumors to assess immune infiltration changes post-treatment. Measure tumor growth inhibition and immune cell subsets (e.g., CD8+ T cells, regulatory T cells) via flow cytometry. For in vitro studies, co-culture assays with human T cells and PD-L1-expressing tumor cell lines can quantify T-cell activation (e.g., IFN-γ secretion) and apoptosis .

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?

Methodological Answer: Follow phase I clinical trial frameworks, starting with 0.1–10 mg/kg doses administered every 2 weeks. Monitor for immune-related adverse events (irAEs), such as pneumonitis or colitis, and define the maximum tolerated dose (MTD) using toxicity grading (CTCAE v5.0). Include pharmacokinetic/pharmacodynamic (PK/PD) analyses to correlate drug exposure with target engagement .

Q. What biomarkers are critical for assessing this compound activity in early-phase trials?

Methodological Answer: Prioritize tumor PD-L1 expression via immunohistochemistry (IHC) using validated antibodies (e.g., 22C3 or 28-8 clones). Score PD-L1 as the percentage of tumor cells with membranous staining. Secondary biomarkers include tumor mutational burden (TMB), peripheral blood cytokine levels (e.g., IL-2, IFN-γ), and T-cell receptor (TCR) clonality .

Advanced Research Questions

Q. How can contradictory data on PD-L1 expression as a predictive biomarker for this compound be resolved?

Methodological Answer: Conduct meta-analyses of clinical trials stratifying outcomes by PD-L1 cutoff values (e.g., ≥1% vs. ≥50%). Address variability in IHC protocols (e.g., antibody clones, scoring systems) by harmonizing methods across studies. Explore alternative biomarkers like gene expression signatures (e.g., IFN-γ-related genes) or multiplex spatial profiling to resolve discrepancies .

Q. What statistical approaches are optimal for analyzing durable response rates in this compound trials?

Methodological Answer: Use Kaplan-Meier survival analysis with log-rank tests to compare progression-free survival (PFS) and overall survival (OS) between treatment arms. For response durability, apply landmark analyses (e.g., 1-year survival rate) and Cox proportional hazards models to adjust for covariates like PD-L1 status or prior therapies .

Q. How can researchers optimize combination therapies involving this compound without exacerbating immune toxicity?

Methodological Answer: Test sequential vs. concurrent administration with agents like CTLA-4 inhibitors or chemotherapy in preclinical models. Use single-cell RNA sequencing to identify toxicity-associated immune cell subsets. In clinical trials, implement irAE monitoring protocols with early corticosteroid intervention and biomarker-driven patient stratification .

Q. What methodologies ensure reproducibility in this compound’s preclinical efficacy data?

Methodological Answer: Adopt standardized in vivo protocols (e.g., consistent tumor inoculation sites, blinding during measurements). Validate in vitro findings across multiple cell lines and primary patient-derived samples. Publish raw data, including negative results, in supplementary materials to reduce publication bias .

Data Contradiction and Validation Questions

Q. Why do some PD-1/PD-L1 inhibitors show efficacy in PD-L1-negative tumors despite mechanistic hypotheses?

Methodological Answer: Investigate alternative immune checkpoints (e.g., LAG-3, TIM-3) upregulated in PD-L1-negative tumors via transcriptomic profiling. Use knockout mouse models to dissect compensatory pathways. Clinically, correlate responses with tumor-infiltrating lymphocyte (TIL) density or tertiary lymphoid structure presence .

Q. How should researchers address variability in PD-L1 detection assays across institutions?

Methodological Answer: Implement inter-laboratory validation studies using shared tissue microarrays (TMAs). Standardize pre-analytical variables (e.g., fixation time, antigen retrieval) and adopt digital pathology platforms for automated scoring. Reference CAP/ACP guidelines for PD-L1 testing to ensure consistency .

Q. What experimental evidence supports or refutes the role of this compound in overcoming T-cell exhaustion?

Methodological Answer: Perform longitudinal single-cell sequencing of T cells from treated tumors to track exhaustion markers (e.g., TOX, TIGIT). Use in vitro T-cell exhaustion models with chronic antigen exposure to test this compound’s restorative capacity. Validate findings using multiplexed IHC for functional markers (e.g., Granzyme B) .

Methodological Best Practices

Q. How to design a phase II trial for this compound with robust endpoints?

Methodological Answer: Use Simon’s two-stage design to minimize patient exposure to ineffective doses. Primary endpoints should include objective response rate (ORR) per RECIST 1.1, with secondary endpoints like disease control rate (DCR) and immune-related response criteria (irRC). Predefine subgroup analyses for PD-L1-high vs. -low populations .

Q. What are the ethical considerations for this compound trials in refractory cancers?

Methodological Answer: Ensure informed consent highlights risks of irAEs and potential for pseudoprogression. Include data safety monitoring boards (DSMBs) for real-time toxicity review. Prioritize patient-reported outcomes (PROs) to assess quality-of-life impacts beyond traditional efficacy metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.